Lipophilicity (XLogP3): Methoxymethyl vs. N-Methyl
The N1-methoxymethyl substituent depresses lipophilicity by approximately 2.3 log units relative to the N-methyl analogue, as quantified by PubChem-computed XLogP3 values [1][2]. The target compound returns an XLogP3 of -0.2, whereas the N-methyl congener exhibits independently computed logP values around 2.1 (MolBIC/IDRBLab database) [2]. This places the target compound squarely within optimal oral drug-likeness space (Lipinski Rule of Five: XLogP ≤ 5) while shifting it closer to the hydrophilic boundary, suggesting superior aqueous solubility but potentially reduced passive membrane permeability relative to the more lipophilic N-methyl analog [1].
| Evidence Dimension | Partition coefficient (XLogP3 / computed logP) |
|---|---|
| Target Compound Data | XLogP3 = -0.2 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | 3-Amino-1-methyl-1,4-dihydropyridin-4-one: computed logP ≈ 2.1 (MolBIC/IDRBLab database) |
| Quantified Difference | Δ(logP) ≈ 2.3 log units (more hydrophilic) |
| Conditions | Computed physicochemical properties; experimental logP/logD values not publicly available for either compound |
Why This Matters
A 2.3 log-unit difference in lipophilicity translates to a ~200-fold difference in estimated octanol-water partition coefficient, which directly impacts assay solvent compatibility, aqueous solubility thresholds, and permeability predictions—key practical parameters in early-stage screening cascade design.
- [1] PubChem Compound Summary for CID 82993002, XLogP3 property computed by XLogP3 3.0 algorithm. National Center for Biotechnology Information (2024). View Source
- [2] MolBIC Compound Information entry for 3-Amino-1-methyl-1,4-dihydropyridin-4-one, IDRBLab, reporting computed logP value of 2.1. View Source
